ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that belongs to the class of thienopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,5-Dimethoxybenzamido Group: This can be done through an amide coupling reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thieno[3,4-d]pyridazine core to a more oxidized form.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized thieno[3,4-d]pyridazine derivative, while reduction could produce a reduced form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent for various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure and might exhibit similar biological activities.
Chlorophenyl Compounds: Compounds with a chlorophenyl group might have comparable chemical properties.
Dimethoxybenzamido Compounds: These compounds might share similar pharmacological profiles.
Uniqueness
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-18-12-35-22(26-21(29)13-9-16(32-2)11-17(10-13)33-3)19(18)23(30)28(27-20)15-7-5-14(25)6-8-15/h5-12H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFFEZDCVDJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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